molecular formula C11H19ClN2O2 B7924466 N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7924466
M. Wt: 246.73 g/mol
InChI Key: YDUWKSOTAQVEBG-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a chloroacetyl group, and an ethylacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific reaction conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the pyrrolidine derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to facilitate the acylation reaction.

    Attachment of the Ethylacetamide Moiety: The final step involves the reaction of the intermediate with ethylamine or ethylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving amide bonds and pyrrolidine rings.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrolidine ring and ethylacetamide moiety contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide can be compared with other similar compounds, such as:

    N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide: This compound differs by having a methyl group instead of an ethyl group, which can affect its reactivity and binding properties.

    N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-propyl-acetamide: The presence of a propyl group can influence the compound’s solubility and interaction with biological targets.

    N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide: The isopropyl group can introduce steric effects that alter the compound’s reactivity and binding affinity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-3-13(9(2)15)8-10-5-4-6-14(10)11(16)7-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUWKSOTAQVEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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